molecular formula C17H16N2O4S2 B11269589 7-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

7-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Katalognummer: B11269589
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: YEOTZRYHLJHLQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is a complex organic compound that features both benzoxazine and benzothiazepine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the benzoxazine and benzothiazepine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the sulfonyl and thiazepine rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

7-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 7-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In industry, the compound’s unique properties make it useful in the development of advanced materials. It may be used in the production of polymers, coatings, and other materials that require specific chemical and physical properties.

Wirkmechanismus

The mechanism of action of 7-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoxazine and benzothiazepine derivatives, such as:

  • 3-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)BENZOIC ACID
  • 2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YLSULFONYL)BENZOIC ACID

Uniqueness

What sets 7-(3,4-DIHYDRO-2H-1,4-BENZOXAZINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE apart is its combined benzoxazine and benzothiazepine structure. This dual functionality provides unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C17H16N2O4S2

Molekulargewicht

376.5 g/mol

IUPAC-Name

7-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C17H16N2O4S2/c20-17-7-10-24-16-6-5-12(11-13(16)18-17)25(21,22)19-8-9-23-15-4-2-1-3-14(15)19/h1-6,11H,7-10H2,(H,18,20)

InChI-Schlüssel

YEOTZRYHLJHLQJ-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2=C(C=C(C=C2)S(=O)(=O)N3CCOC4=CC=CC=C43)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.